4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole
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Overview
Description
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at position 4 and a 4-fluoro-3-methylphenyl group at position 2. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with thioamide in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like THF, and temperatures ranging from -78°C to room temperature.
Oxidation: Hydrogen peroxide, potassium permanganate, solvents like water or acetone, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, solvents like ether, and temperatures around 0-25°C.
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways . The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-(4-fluoro-3-methylphenyl)thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms can enhance its pharmacokinetic properties and make it a valuable compound in drug discovery .
Properties
Molecular Formula |
C10H7BrFNS |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-2-(4-fluoro-3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c1-6-4-7(2-3-8(6)12)10-13-9(11)5-14-10/h2-5H,1H3 |
InChI Key |
QPEFFIDZSVXAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CS2)Br)F |
Origin of Product |
United States |
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